molecular formula C6H13BrClNO B14674119 Ethyl 4-bromobutanecarboximidate hydrochloride

Ethyl 4-bromobutanecarboximidate hydrochloride

Cat. No.: B14674119
M. Wt: 230.53 g/mol
InChI Key: ISIAINWZQQJLQN-UHFFFAOYSA-N
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Description

Ethyl 4-bromobutanecarboximidate hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the conversion of a nitrile to an imidate ester in the presence of an alcohol and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol, with hydrochloric acid as the catalyst.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromobutanecarboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acid Catalysts: Hydrochloric acid is often used as a catalyst in hydrolysis reactions.

Major Products:

    Esters: Formed through hydrolysis.

    Amides: Formed when reacted with amines.

Scientific Research Applications

Ethyl 4-bromobutanecarboximidate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-bromobutanecarboximidate hydrochloride involves its reactivity as an electrophile. The compound’s bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the presence of both bromine and imidate functional groups. This combination makes it a versatile reagent in organic synthesis, allowing for the formation of a wide range of products.

Properties

Molecular Formula

C6H13BrClNO

Molecular Weight

230.53 g/mol

IUPAC Name

ethyl 4-bromobutanimidate;hydrochloride

InChI

InChI=1S/C6H12BrNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H

InChI Key

ISIAINWZQQJLQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CCCBr.Cl

Origin of Product

United States

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